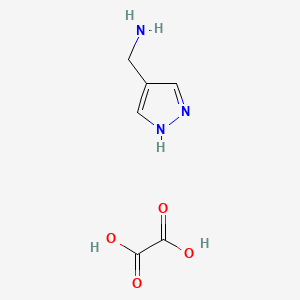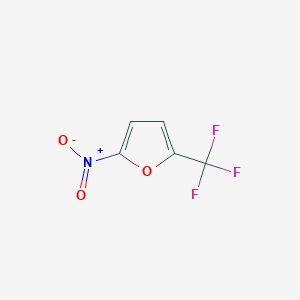
Propanamide, N-(3,4-dichlorophenyl)-N-methyl-
描述
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is a chemical compound known for its use as a post-emergence herbicide. It is moderately soluble in water and has low volatility. This compound is primarily used in agricultural settings to control broad-leaved and annual grass weeds in crops such as rice .
准备方法
The industrial synthesis of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- involves several steps:
Nitration: 1,2-dichlorobenzene is nitrated to produce 1,2-dichloro-4-nitrobenzene.
Hydrogenation: The nitro group of 1,2-dichloro-4-nitrobenzene is hydrogenated using Raney nickel to yield 3,4-dichloroaniline.
化学反应分析
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert it into simpler amines or other derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- has several scientific research applications:
Chemistry: It is used as a model compound in studies of herbicide action and degradation.
Biology: Research on its effects on plant physiology and its role in inhibiting photosynthesis in weeds.
Medicine: Investigations into its potential toxicological effects and safety profiles.
Industry: Utilized in the development of new herbicidal formulations and agricultural chemicals
作用机制
The primary mechanism of action of Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is the inhibition of photosynthesis in susceptible plants. It specifically targets the electron transport chain in photosystem II, disrupting the conversion of light energy into chemical energy and ultimately leading to the death of the weed .
相似化合物的比较
Propanamide, N-(3,4-dichlorophenyl)-N-methyl- is similar to other anilide herbicides such as:
Propanil: Another widely used herbicide with a similar mode of action.
3,4-Dichloroaniline: A precursor in the synthesis of various herbicides.
Acetanilide herbicides: A broader class of herbicides with similar chemical structures and functions
What sets Propanamide, N-(3,4-dichlorophenyl)-N-methyl- apart is its specific efficacy in controlling a wide range of weeds in rice fields, making it a valuable tool in agricultural weed management.
属性
IUPAC Name |
N-(3,4-dichlorophenyl)-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-3-10(14)13(2)7-4-5-8(11)9(12)6-7/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFWCQRBNMGEEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)C1=CC(=C(C=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60776855 | |
| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15533-81-0 | |
| Record name | N-(3,4-Dichlorophenyl)-N-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60776855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-amino-7-chloro-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one](/img/structure/B3047997.png)

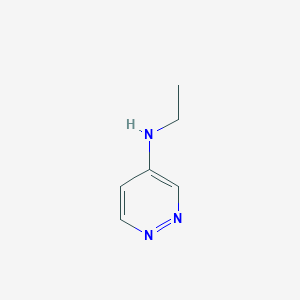
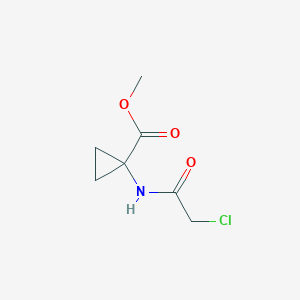

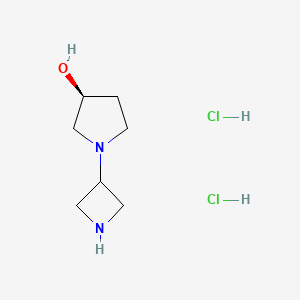
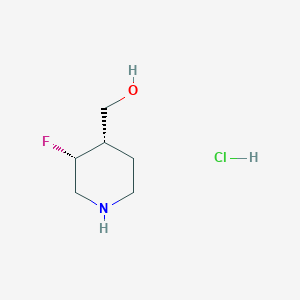

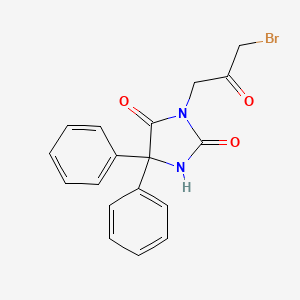
![2-Oxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B3048014.png)
